molecular formula C8H12ClN3O B12978660 4-(tert-Butoxy)-2-chloropyrimidin-5-amine

4-(tert-Butoxy)-2-chloropyrimidin-5-amine

Cat. No.: B12978660
M. Wt: 201.65 g/mol
InChI Key: BKAMEZQOECRWCK-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-chloropyrimidin-5-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butoxy group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the etherification reaction, where para-chlorophenol reacts with iso-butylene in the presence of a catalyst such as sulfuric acid or a quaternary amine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring.

Scientific Research Applications

4-(tert-Butoxy)-2-chloropyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-2-chloropyrimidin-5-amine is unique due to the presence of both the tert-butoxy and chloropyrimidine groups. This combination provides distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3O/c1-8(2,3)13-6-5(10)4-11-7(9)12-6/h4H,10H2,1-3H3

InChI Key

BKAMEZQOECRWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1N)Cl

Origin of Product

United States

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